Mitraphylline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-DAFCLMLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198926 | |
| Record name | Mitraphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-80-8 | |
| Record name | Mitraphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitraphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitraphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MITRAPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Genetic Insights of Mitraphylline
Elucidation of Mitraphylline Biosynthesis in Uncaria Species
Uncaria species, particularly Uncaria tomentosa and Uncaria guianensis, are known to biosynthesize spirocyclic oxindole (B195798) alkaloids, including this compound. dntb.gov.uaresearchgate.netnih.gov The biosynthetic pathway in Uncaria shares early steps with other indole (B1671886) alkaloids, involving the tryptamine (B22526) and iridoid pathways. nih.gov
Precursor-Directed Biosynthesis Studies
Precursor-directed biosynthesis studies have been conducted in Uncaria guianensis to investigate the biosynthetic route for this compound and other related oxindole alkaloids like rhynchophylline, isothis compound (B1672261), and isorhynchophylline. dntb.gov.uaresearchgate.netnih.gov These studies involved feeding plantlets with specific precursors to observe their incorporation into the final alkaloid structures. dntb.gov.uaresearchgate.netnih.gov This approach has also been used to successfully obtain oxindole alkaloid analogues by feeding tryptamine analogue precursors. dntb.gov.uaresearchgate.netnih.gov
Role of 13C-Precursors in Pathway Investigations
The use of 13C-precursors has been instrumental in elucidating the biosynthetic pathway of this compound in Uncaria guianensis. dntb.gov.uaresearchgate.netnih.gov Experiments using 13C-labeled precursors such as 1-¹³C-D-glucose, 2-¹³C-tryptophan, 1-¹³C-DL-glyceraldehyde, and methyl-¹³C-D-methionine have been performed. dntb.gov.uaresearchgate.netnih.gov Analysis of the 13C enrichment patterns in the isolated alkaloids using quantitative ¹³C NMR revealed the incorporation of labels into specific carbon atoms. nih.gov
Studies showed that 1-¹³C-D-glucose and 2-¹³C-tryptophan were incorporated into this compound and isothis compound. nih.gov The enrichment patterns indicated that the secologanin (B1681713) scaffold, a precursor to monoterpene indole alkaloids, was primarily formed via the MEP pathway, while the oxindole moiety is derived from the shikimate pathway. nih.gov Specifically, label incorporation from 2-¹³C-tryptophan was observed at C-6, C-9, and C-13 of this compound and isothis compound. nih.gov Incorporation from 1-¹³C-D-glucose was found at C-14, C-17, C-18, and C-21, suggesting the incorporation of a label into the corresponding C-1 and C-5 of IPP derived from the MEP pathway. nih.gov Positions C-23 in this compound and isothis compound showed high enrichment corresponding to SAM action. nih.gov Interestingly, DL-glyceraldehyde and D-methionine 13C-precursors were not incorporated into oxindole biosynthesis by U. guianensis shoots in these studies. nih.gov
Table 1: 13C-Precursor Incorporation into this compound in Uncaria guianensis
| 13C-Precursor | Incorporation Observed | Enriched Carbon Positions (this compound) |
| 1-¹³C-D-glucose | Yes | C-14, C-17, C-18, C-21 |
| 2-¹³C-tryptophan | Yes | C-6, C-9, C-13 |
| 1-¹³C-DL-glyceraldehyde | No | Not applicable |
| methyl-¹³C-D-methionine | No | Not applicable |
This compound Biosynthesis in Mitragyna Species
Mitragyna speciosa is known to produce a diverse array of monoterpene indole and oxindole alkaloids, including this compound. ufl.eduusda.govresearchgate.net While mitragynine (B136389) is the predominant alkaloid in mature leaves of M. speciosa, this compound is characteristic of other Mitragyna species like M. parvifolia, M. hirsuta, and M. rotundifolia, and is also found in some M. speciosa cultivars with lower mitragynine content. ufl.eduresearchgate.net The biosynthesis of these alkaloids originates from the central intermediate strictosidine (B192452). nih.govresearchgate.netufl.edu
Identification of Genes Involved in Alkaloid Production
Research efforts in Mitragyna speciosa have focused on identifying the genes involved in the specialized metabolic pathways leading to alkaloid production. nih.govnstda.or.thnih.gov This includes genes responsible for the biosynthesis of strictosidine, the common precursor for MIAs and oxindole alkaloids. nih.govufl.edunstda.or.th Key enzymes in the early steps of the MIA pathway, such as loganic acid methyltransferase (LAMT), secologanin synthase (SLS), and strictosidine synthase (STR), have been identified as containing multiple homoeologs in the M. speciosa genome, likely a result of a tetraploidization event. nstda.or.th Putative orthologs of Catharanthus roseus MIA pathway genes, including those in the methylerythritol phosphate (B84403) and iridoid pathways, as well as tryptophan decarboxylase and strictosidine synthase, have been identified in M. speciosa. nih.gov
Genomic and Transcriptomic Approaches to Pathway Discovery
Genomic and transcriptomic approaches have been applied to elucidate the biosynthetic pathways of alkaloids in Mitragyna species. wikipedia.orgresearchgate.netusda.govpsu.edu A chromosome-scale genome assembly of M. speciosa has been generated, providing a valuable resource for data-mining genes involved in alkaloid biosynthesis. nih.govnstda.or.thnih.govresearchgate.net Transcriptome analysis of different tissue types and cultivars has helped identify genes with differential expression related to alkaloid production. ufl.eduresearchgate.net For instance, root transcriptome analysis of low- and high-mitragynine-producing M. speciosa cultivars showed significant differences in gene expression and revealed allelic variation, supporting the hypothesis that hybridization events can impact the alkaloid profile. ufl.eduresearchgate.net These multi-faceted approaches, combining genomics, transcriptomics, and metabolomics, are being used to generate genomic resources and elucidate the biosynthesis of various bioactive alkaloids, including the spirooxindole this compound. usda.govufl.edu
Compartmentalization of Alkaloid Biosynthesis
The biosynthesis of alkaloids in plants is often compartmentalized, with different steps occurring in various cell types and tissues. researchgate.netscribd.com Studies in Mitragyna speciosa suggest compartmentalization in alkaloid biosynthesis. wikipedia.orgresearchgate.net While major alkaloids like mitragynine are predominantly found in leaves, some upstream biosynthetic genes are preferentially expressed in roots. ufl.eduresearchgate.net This suggests that early biosynthetic steps might be more active in root tissue, followed by transport of intermediates to other plant parts for further modification and accumulation. ufl.eduresearchgate.net Juvenile leaves have been observed to accumulate higher amounts of the mitragynine precursor corynantheidine, which decreases as the leaf matures and mitragynine levels increase, indicating developmental regulation and potentially selective transport of intermediates. ufl.eduresearchgate.net However, specific transporters between aerial and below-ground tissues in M. speciosa have not yet been identified. ufl.eduresearchgate.net
Table 2: Alkaloid Accumulation in Mitragyna speciosa Tissues
| Tissue Type | Total Alkaloids (% dry weight) | Predominant Alkaloids |
| Leaves | 1.73 | Mitragynine, Speciociliatine, Speciogynine, Paynantheine |
| Stipules | 1.13 | Speciociliatine, Mitragynine |
| Stems | 0.29 | Speciociliatine |
| Roots | 0.20 | Speciociliatine (minor/negligible amounts of others) |
Note: Data is based on quantification of 10 targeted alkaloids in one study. ufl.edu
Enzymatic Transformations in this compound Biosynthesis
Enzymatic transformations play a critical role in the formation of spirooxindole alkaloids like this compound. nih.gov The conversion of indole precursors to the spirooxindole scaffold involves specific enzymatic steps, including oxidative rearrangement. nih.govontosight.airesearchgate.netwikidata.orgfrontiersin.org
Cytochrome P450 monooxygenases (CYPs) are key enzymes involved in the formation of oxindole alkaloids. These enzymes are implicated in the oxidative rearrangement that leads to the spirooxindole structure found in compounds such as uncarines C, D, E, and F. nih.govresearchgate.netwikidata.org A specific cytochrome P450 enzyme, MsCYP72056, discovered in Mitragyna speciosa, has been shown to catalyze the formation of spirooxindole alkaloids. ontosight.ainih.govfrontiersin.org This enzyme is responsible for the conversion of corynanthe-type (3R)-secoyohimbane precursors into spirooxindole alkaloids like 3-epi-corynoxeine and isocorynoxeine. ontosight.ainih.govfrontiersin.org The discovery and characterization of such plant cytochrome P450 enzymes highlight their versatility in constructing the unique scaffolds of alkaloids. ontosight.ai The enzymatic framework for producing spirooxindole alkaloids in heterologous systems like Nicotiana benthamiana and Saccharomyces cerevisiae involves the action of these CYPs alongside other key enzymes. researchgate.net
Environmental Factors Influencing this compound Biosynthesis
The production and accumulation of alkaloids in plants, including this compound, can be influenced by various environmental factors. These secondary metabolites can be modulated by both biotic and abiotic variability, representing a survival response to environmental stimuli. Factors such as light intensity, relative humidity, soil volumetric water content, soil pH, and calcium have been identified as significant environmental variables impacting alkaloid content in Mitragyna speciosa. However, the degree to which individual alkaloids are affected can vary.
Studies investigating the effect of light conditions on alkaloid synthesis in Mitragyna speciosa have been conducted under varying light environments, including outdoor full sun, greenhouse unshaded, and greenhouse shaded conditions. In some of these studies, the concentrations of certain alkaloids, including this compound, speciociliatine, corynantheidine, and isocorynantheidine, were not found to be significantly impacted by the different lighting conditions.
Despite the lack of significant impact on the concentration of this compound itself in these specific studies, light conditions did influence plant growth parameters such as height, width, leaf area, leaf number, and total leaf dry mass. Consequently, the total alkaloid yield per plant was maximized under greenhouse shaded conditions due to the increased biomass, even if the concentration of this compound per leaf dry mass did not change significantly. While the impact of light intensity has been studied, the influence of light quality, particularly UV and far-red light, on phytoactive alkaloid synthesis is an area with limited research.
Pharmacological Research of Mitraphylline
Mechanisms of Action and Receptor Interactions
The pharmacological effects of Mitraphylline are primarily mediated through its interactions with various biological targets, including the modulation of inflammatory pathways and engagement with opioid receptors. weebly.comevitachem.comthieme-connect.cominterpriseusa.comnih.gov
Modulation of Inflammatory Pathways
This compound has demonstrated significant activity in modulating inflammatory responses, impacting the production of key signaling molecules and influencing immune cell behavior. nih.govevitachem.comthieme-connect.comresearchgate.netpasionporlaformulacion.comcsic.es
Studies have shown that this compound can inhibit the production of several pro-inflammatory cytokines. In a murine model, this compound administered orally at 30 mg/kg/day for 3 days significantly inhibited the LPS-induced release of interleukins 1α, 1β, 17, and TNF-α by approximately 50%. researchgate.netpasionporlaformulacion.comupch.edu.pe This effect was comparable to that of dexamethasone (B1670325). researchgate.netpasionporlaformulacion.com Additionally, this compound reduced the production of interleukin 4 (IL-4) by almost 40%, whereas dexamethasone did not show this effect. researchgate.netpasionporlaformulacion.comupch.edu.pe In vitro studies using LPS-activated human neutrophils have also shown that this compound reduces the production of IL-6 and TNF-α. apexbt.comevitachem.cominterpriseusa.comcaymanchem.com
Here is a summary of this compound's effects on cytokine production:
This compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) in immune cells. apexbt.comevitachem.cominterpriseusa.comresearchgate.netcaymanchem.comemeraldscientific.com This reduction in iNOS expression contributes to the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. weebly.comevitachem.com The inhibition of iNOS gene expression is considered one mechanism by which this compound exerts its immunoregulatory effects, potentially preventing nitrite (B80452) formation and programmed cell death. weebly.com
Research indicates that this compound can modulate the plasticity of monocytes and macrophages. thieme-connect.comnih.govresearchgate.netsci-hub.red Specifically, this compound has been shown to promote the polarization of M0 macrophages toward an anti-inflammatory M2 phenotype. nih.govresearchgate.net This skewing towards M2 macrophages is associated with the attenuation of the inflammatory response and the restoration of markers characteristic of M2 macrophages in LPS-treated M1 macrophages. nih.gov In vitro studies with human primary monocytes and monocyte-derived macrophages exposed to this compound demonstrated this effect. nih.gov
This compound's anti-inflammatory activity involves the modulation of key signaling pathways, including NF-κB and MAPK. apexbt.comthieme-connect.comresearchgate.netresearchgate.netusp.brmedchemexpress.com Inhibition of NF-κB signaling by this compound can lead to the abrogation of the release of pro-inflammatory cytokines such as TNFα, IL-6, IL-1α, IL-1β, IL-4, and IL-17. weebly.comresearchgate.net Studies suggest that this compound may regulate the expression of inflammatory mediators through the downregulation of NF-κB and MAPK signaling pathways. researchgate.netusp.brmdpi.com
Interaction with Opioid Receptors (Mu, Delta, Kappa)
This compound has been investigated for its interaction with opioid receptors, including mu (µ), delta (δ), and kappa (κ) opioid receptors. weebly.comthieme-connect.cominterpriseusa.comnih.govnih.gov While Mitragynine (B136389) and its metabolite 7-hydroxymitragynine (B600473) are more extensively studied for their opioid receptor activity, this compound has also shown interactions. nih.govthieme-connect.comwikipedia.orgfrontiersin.orgacs.orgresearchgate.net Studies using competitive binding assays and functional assays in human opioid receptors have included this compound among the tested compounds. thieme-connect.comnih.gov Some research suggests that this compound exhibits agonistic activity at the three opioid receptors, with the most active EC50 values observed at the mu opioid receptor, although its affinity is considerably less than that of morphine. thieme-connect.comacs.org Other studies characterize Mitragynine and related alkaloids, including this compound, as partial agonists at the human mu-opioid receptor and competitive antagonists at the kappa- and delta-opioid receptors. acs.orgresearchgate.net
Here is a summary of reported opioid receptor interactions for this compound:
| Opioid Receptor | Reported Activity |
| Mu (µ) | Agonistic activity reported, most active EC50 among µ, δ, κ receptors thieme-connect.com |
| Delta (δ) | Agonistic activity reported thieme-connect.com, competitive antagonist reported acs.orgresearchgate.net |
| Kappa (κ) | Agonistic activity reported thieme-connect.com, competitive antagonist reported wikipedia.orgacs.orgresearchgate.net |
It is important to note that while interactions with opioid receptors have been observed, the specific role and mechanism of action of this compound in this context are still being clarified through ongoing research. ncats.io
Adrenergic Receptor Activity
Studies have investigated the interaction of Mitragyna speciosa alkaloids, including this compound, with adrenergic receptors. While much of the focus on Mitragyna speciosa has been on the opioid receptor activity of mitragynine, other alkaloids like this compound have shown potential activity at adrenergic receptors. thieme-connect.comresearchgate.netresearchgate.net Mitragynine, for instance, has been shown to act as an agonist at alpha-2 adrenergic receptors in vitro and in vivo. researchgate.netnih.gov This activity is suggested to contribute to sympathomimetic effects and potentially analgesic effects by reducing sympathetic responses. researchgate.net While the research cited focuses more heavily on mitragynine's interaction with adrenergic receptors, the inclusion of adrenergic receptor activity under this compound in the provided outline suggests that some research may exist exploring this compound's specific effects on these receptors. However, the provided search results primarily highlight mitragynine in the context of adrenergic activity.
Antiproliferative and Cytotoxic Effects
This compound has demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. ncats.ioncats.ionih.govthieme-connect.comnih.govresearchgate.net This has led to its investigation as a potential anticancer agent. ncats.ioncats.io Studies have shown that this compound can inhibit the growth of cancer cells in a dose-dependent manner. nih.govthieme-connect.comnih.govresearchgate.netnutramedix.ec
Effects on Human Cancer Cell Lines
The antiproliferative and cytotoxic effects of this compound have been studied in several human cancer cell lines. ncats.ioncats.io This research aims to understand its potential therapeutic applications in different types of cancer.
Breast Cancer Cell Lines (e.g., MT-3)
This compound has been tested for its effects on human breast cancer cell lines, such as MT-3. ncats.iothieme-connect.comnih.govresearchgate.netnutramedix.ec Studies have shown that this compound can inhibit the growth of MT-3 cells in a dose-dependent manner. thieme-connect.comnih.govresearchgate.netnutramedix.ec For instance, one study reported an IC50 value of 11.80 ± 1.03 µM for this compound against MT-3 cells after 30 hours. thieme-connect.comnih.govresearchgate.netnutramedix.ec
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| MT-3 (Breast Cancer) | 11.80 ± 1.03 | 30 | thieme-connect.comnih.govresearchgate.netnutramedix.ec |
Ewing's Sarcoma Cell Lines (e.g., MHH-ES-1)
Research has also investigated the effects of this compound on human Ewing's sarcoma cell lines, including MHH-ES-1. ncats.ioncats.iothieme-connect.comnih.govresearchgate.net MHH-ES-1 is a cell line derived from the ascites of a patient with Ewing's sarcoma. cytion.comdsmz.deebiohippo.com Similar to breast cancer cells, this compound has been shown to inhibit the growth of MHH-ES-1 cells in a dose-dependent manner. thieme-connect.comnih.govresearchgate.netnutramedix.ec An IC50 value of 17.15 ± 0.82 µM for this compound against MHH-ES-1 cells after 30 hours has been reported. thieme-connect.comnih.govresearchgate.netnutramedix.ec
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| MHH-ES-1 (Ewing's Sarcoma) | 17.15 ± 0.82 | 30 | thieme-connect.comnih.govresearchgate.netnutramedix.ec |
Lymphoblastic Leukemia Cells (e.g., CEM-C7H2)
The effects of this compound on lymphoblastic leukemia cells, such as CEM-C7H2, have also been examined. ncats.ioresearchgate.netcapes.gov.brnih.gov While some oxindole (B195798) alkaloids from Uncaria tomentosa, like pteropodine (B150619) and uncarine F, have shown strong inhibitory effects and induced apoptosis in CEM-C7H2 cells, this compound has displayed significant inhibitory activity against other cancer cell lines but not necessarily against CEM-C7H2 in all studies. researchgate.netcapes.gov.brnih.gov One study indicated that this compound failed to inhibit the growth of CEM-C7H2 cells, suggesting that the stereochemistry of these alkaloids might influence their cytotoxicity against this specific cell line. researchgate.net
Bladder Cancer Cell Lines
This compound's cytotoxic activity against human bladder cancer cell lines, such as T24 and RT4, has been explored. ncats.ionih.govthieme-connect.comresearchgate.net Studies have indicated that purified fractions containing oxindole alkaloids from Uncaria tomentosa, including this compound, exhibit significant and dose-dependent cytotoxic activity against these cell lines. nih.govthieme-connect.comresearchgate.net The isomerization of alkaloids under incubation conditions was found to influence the results, explaining similar activities between non-isomerized and isomerized samples. nih.govthieme-connect.com
| Cell Line | IC50 (µg/mL) | Reference |
| T24 (Bladder Cancer) | 164.13 | nih.govthieme-connect.comresearchgate.net |
| RT4 (Bladder Cancer) | 137.23 | nih.govthieme-connect.comresearchgate.net |
Glioma Cell Lines
Research has indicated that this compound possesses antiproliferative effects on human glioma cell lines. biorbyt.comresearchgate.net Studies have shown that micromolar concentrations of this compound can inhibit the growth of glioma cell lines, such as GAMG, in a dose-dependent manner. researchgate.net For instance, an IC50 value of 20 µM for GAMG cells after 48 hours of treatment has been reported. researchgate.net This suggests that this compound could be a potential agent for the treatment of human glioma. researchgate.net
Prostate Cancer Cell Lines (e.g., LNCaP, DU145, PC-3)
The DU145, PC-3, and LNCaP cell lines are commonly used models in prostate cancer research, representing different characteristics in terms of androgen sensitivity and metastatic potential. plos.orgscielo.brwikipedia.org While some studies initially reported DU145 and PC-3 cells as androgen receptor-negative, further research has shown that these cell lines do express androgen receptor mRNA and protein, albeit at lower levels compared to the androgen-sensitive LNCaP cells. nih.gov Research into the effects of Uncaria tomentosa extracts, which contain this compound, on prostate cancer cell lines like LNCaP and DU145 has shown a reduction in cell viability. scielo.br
Apoptosis Induction
This compound and other oxindole alkaloids from Uncaria tomentosa have been investigated for their ability to induce apoptosis in cancer cells. ncats.ionih.govcapes.gov.br Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells and is often dysregulated in cancer. nih.gov Studies have explored the in vivo efficacy of this compound in inducing apoptosis in various human cancer cell lines, including breast cancer, sarcoma, bladder cancer, and lymphoblastic leukemia. ncats.io Oxindole alkaloids, in general, are considered potent inducers of apoptosis in various cancer cell lines. nih.gov
Antioxidant Activities
The antioxidant potential of Uncaria tomentosa extracts and their constituents, including this compound, has been explored. mdpi.comresearchgate.netnih.gov Antioxidants play a role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including those associated with oxidative stress. mdpi.comnih.gov
In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP)
In vitro assays such as DPPH, ABTS, and FRAP are standard methods used to evaluate the antioxidant capacity of compounds and extracts. mdpi.comnih.govnih.gov While Uncaria tomentosa leaf extract has shown moderate antioxidant activity in these assays compared to standard antioxidants like ascorbic acid, purified this compound and isothis compound (B1672261) did not exhibit antioxidant effects in vivo in C. elegans models. mdpi.comresearchgate.netnih.gov This suggests that the antioxidant activity observed in the crude extract might be due to the synergistic effects of multiple compounds present, rather than solely the alkaloids. mdpi.com
In Vivo Antioxidant Activity (e.g., Caenorhabditis elegans models)
Caenorhabditis elegans is a nematode often used as an in vivo model organism to study aging and resistance to oxidative stress, providing a relatively clear mechanism for evaluating the effects of bioactive compounds. mdpi.comnih.govuniroma1.it Studies using C. elegans have shown that while an aqueous leaf extract of Uncaria tomentosa reduced the accumulation of reactive oxygen species (ROS) and increased survival rate under oxidative stress, purified this compound and isothis compound did not demonstrate such antioxidant effects in this in vivo model. mdpi.comresearchgate.netnih.gov This further supports the idea that the antioxidant activity of the extract in C. elegans is likely independent of its this compound content and may involve other compounds or synergistic interactions. mdpi.comresearchgate.net
Immunomodulatory Effects
This compound has demonstrated notable immunomodulatory effects, influencing the behavior and activation of various immune cells. researchgate.netresearchgate.netnih.govdarwin-nutrition.fr Research suggests it can modify the inflammatory response and regulate the plasticity of immune cells. researchgate.netnih.gov
Activation and Regulation of Monocytes
Studies have shown that this compound can influence the activation and regulation of human primary monocytes. Incubation with this compound has been observed to reduce the number of classical (CD14++CD16-) and intermediate (CD14++CD16+) monocyte subsets in vitro. nih.gov Furthermore, this compound has been reported to decrease the chemotactic capacity of human primary monocytes. nih.gov
A key finding regarding the effect of this compound on monocytes is its ability to promote the polarization of M0 macrophages towards an anti-inflammatory M2 phenotype. nih.gov This effect is associated with the abrogation of the release of pro-inflammatory cytokines, such as TNFα, IL-6, and IL-1β. nih.gov this compound also appears to restore markers for M2 macrophages in LPS-treated M1 macrophages. nih.gov These results suggest that this compound may play a significant role in regulating the plasticity of monocytes and macrophages and attenuating inflammatory responses. researchgate.netnih.gov
Effects on Leukocyte Activation
Beyond monocytes, this compound has been investigated for its broader effects on leukocyte activation. Pentacyclic oxindole alkaloids (POA), including this compound, are known to affect the immunocellular system. nih.gov They have been shown to increase the rate of phagocytosis by granulocytes and induce lymphocyte specificity. nih.gov this compound has been identified as a potential modulator of leukocyte activation. researchgate.net In a murine model, this compound inhibited the release of several interleukins (IL-1α, IL-1β, IL-17, and IL-4) and TNF-α, cytokines that play crucial roles in inflammation. researchgate.netmdpi.com The inhibition of IL-1α, IL-1β, IL-17, and TNF-α release was found to be similar in magnitude to that of dexamethasone in this model. researchgate.net this compound also reduced IL-4 production, whereas the tested corticoid did not. researchgate.net
The following table summarizes some of the observed effects of this compound on immune cells and cytokines:
| Immune Cell/Cytokine | Effect of this compound | Reference |
| Classical Monocytes | Reduced number in vitro | nih.gov |
| Intermediate Monocytes | Reduced number in vitro | nih.gov |
| Monocyte Chemotaxis | Reduced capacity in vitro | nih.gov |
| M0 Macrophage Polarization | Promotes skewing towards M2 (anti-inflammatory) phenotype | nih.gov |
| TNFα | Abrogated release / Inhibited release | researchgate.netnih.gov |
| IL-6 | Abrogated release | nih.gov |
| IL-1β | Abrogated release / Inhibited release | researchgate.netnih.gov |
| IL-1α | Inhibited release | researchgate.net |
| IL-17 | Inhibited release | researchgate.net |
| IL-4 | Reduced production | researchgate.net |
| Granulocyte Phagocytosis | Increased rate (effect of POA, including this compound) | nih.gov |
| Lymphocyte Specificity | Induced (effect of POA, including this compound) | nih.gov |
Potential for Combination Therapies with Conventional Chemotherapeutics
Recent research has explored the potential of Uncaria-derived compounds, including alkaloids like this compound, as a means of cancer therapy and their capacity to augment the efficacy of conventional chemotherapeutics. researchgate.netresearchgate.net Preclinical studies suggest that Uncaria-derived compounds may offer a multifaceted approach to cancer treatment. researchgate.net
While much of the combination therapy research involving Mitragyna speciosa alkaloids has focused on mitragynine, the potential for this compound in combination strategies is an area of interest given its observed cytotoxic effects on certain cancer cell lines. This compound isolated from Uncaria tomentosa bark has shown antiproliferative and cytotoxic effects on human Ewing's sarcoma and breast cancer cell lines in vitro. darwin-nutrition.frresearchgate.net Micromolar concentrations of this compound inhibited the growth of these cell lines in a dose-dependent manner. researchgate.net
The concept of combining chemotherapy agents with natural compounds is based on the expectation of achieving a synergistic effect in inhibiting cancer cell growth while potentially maintaining a tolerable toxicity profile. phcogj.com While specific detailed research findings on this compound in direct combination with a wide range of conventional chemotherapeutics were not extensively detailed in the immediate search results, the broader investigation into Uncaria-derived compounds suggests this is a promising avenue. researchgate.net Further studies are needed to fully elucidate the potential of this compound in combination therapies, including its mechanisms of action and optimal combinations with conventional agents. researchgate.net
Preclinical Research Models and Methodologies
In Vitro Cellular Models
In vitro cellular models are widely used in preclinical research to investigate the direct effects of compounds on various cell types. creative-biolabs.com These models allow for controlled experiments to assess cellular processes such as proliferation, cytotoxicity, and immune responses.
Human Cancer Cell Lines for Cytotoxicity and Antiproliferation Studies
Human cancer cell lines are frequently employed to evaluate the cytotoxic and antiproliferative effects of potential therapeutic agents like Mitraphylline. Studies have investigated the effects of this compound on a range of human cancer cell lines. For instance, this compound has been tested on human Ewing's sarcoma MHH-ES-1 and breast cancer MT-3 cell lines. nih.govresearchgate.netbiosalve.gr Previous research also indicated antiproliferative effects of this compound on human glioma (GAMG) and neuroblastoma (SKN-BE) cell lines. biosalve.grresearchgate.net
Research findings indicate that this compound can inhibit the growth of these cancer cell lines in a dose-dependent manner. nih.govresearchgate.netbiosalve.gr
Here is a table summarizing some of the findings on the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | Effect | IC50 (µM) ± SE (Duration) | Reference Compounds Tested | Reference |
| MHH-ES-1 (Ewing's sarcoma) | Inhibited growth | 17.15 ± 0.82 (30 hours) | Cyclophosphamide, Vincristine | nih.govresearchgate.netbiosalve.gr |
| MT-3 (Breast cancer) | Inhibited growth | 11.80 ± 1.03 (30 hours) | Cyclophosphamide, Vincristine | nih.govresearchgate.netbiosalve.gr |
| GAMG (Glioma) | Inhibited growth | 20 (48 hours) | Cyclophosphamide, Vincristine | biosalve.gr |
| SKN-BE(2) (Neuroblastoma) | Inhibited growth | 12.3 (30 hours) | Cyclophosphamide, Vincristine | biosalve.gr |
Immune Cell Lines (e.g., LPS-activated Human Primary Neutrophils, Human Monocytes, Murine Peritoneal Macrophages)
This compound's effects on immune cells have been studied using various cell models, including LPS-activated human primary neutrophils, human monocytes, and murine peritoneal macrophages. mdpi.comresearchgate.netresearchgate.netresearchgate.net These models are used to investigate the compound's anti-inflammatory and immunomodulatory properties.
Studies have shown that this compound can modulate the activity of immune cells. For example, this compound has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated mouse macrophages (RAW 264.7). mdpi.com Research on LPS-activated human primary neutrophils indicated that this compound reduced the number of activated neutrophils and suppressed the expression and production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. researchgate.net this compound has also been shown to influence the plasticity of human monocytes, potentially skewing them towards an anti-inflammatory phenotype and reducing the inflammatory response in LPS-treated human primary monocytes. researchgate.net
Cell Viability Assays (e.g., MTT, XTT, Coulter Counter, Colorimetric methods)
Various cell viability assays are employed to quantify the number of viable cells and assess the cytotoxic effects of compounds. Common methods include tetrazolium reduction assays like MTT, MTS, XTT, and WST-1, which measure metabolic activity. sigmaaldrich.comnih.gov Coulter counters are used to determine viable cell numbers by detecting changes in electrical resistance as cells pass through a sensor. nih.govresearchgate.netbiosalve.grsigmaaldrich.com Colorimetric methods are also utilized to evaluate cell viability in cytotoxic assays. nih.govresearchgate.netbiosalve.gr
In studies evaluating this compound's effects on cancer cell lines, a Coulter counter was used to determine viable cell numbers, followed by the application of the tetrazolium compound MTS in a colorimetric assay to evaluate cell viability. nih.govresearchgate.netbiosalve.gr The XTT-colorimetric assay has also been used to monitor the toxicity of this compound on cell lines such as K565 and murine peritoneal macrophages. researchgate.netpasionporlaformulacion.com
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze various cellular properties within a heterogeneous population, including apoptosis and cell cycle distribution. nih.govbdbiosciences.comfluorofinder.com This method allows for the quantitative assessment of changes in cell morphology, DNA content, and the presence of specific markers associated with apoptosis and different cell cycle phases. nih.govbdbiosciences.comfluorofinder.com
Flow cytometry can be used to identify cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, often using fluorescent dyes like propidium (B1200493) iodide (PI) or 7-amino actinomycin-D (7-AAD). nih.govbdbiosciences.comfluorofinder.comescca.eu Apoptosis can be detected by evaluating changes such as phosphatidylserine (B164497) translocation to the outer cell membrane using Annexin V staining, or by analyzing DNA fragmentation (sub-G1 peak). nih.govbdbiosciences.comfluorofinder.comresearchgate.net While the provided search results mention that this compound's efficacy to induce apoptosis has been studied in human cancer cell lines ncats.io, the specific details of flow cytometry usage for apoptosis and cell cycle analysis for this compound were not extensively detailed in the snippets beyond the general application of the method nih.govbdbiosciences.comfluorofinder.comescca.euresearchgate.net.
In Vivo Animal Models
In vivo animal models are essential for evaluating the biological activity of compounds in a complex living system, providing insights into efficacy, pharmacokinetics, and pharmacodynamics that cannot be fully replicated in vitro. creative-biolabs.comsci-hub.se
Murine Models for Anti-inflammatory Activity
Murine (mouse) models are commonly used to investigate the anti-inflammatory activity of potential therapeutic agents. sci-hub.semdpi.comresearchgate.netnih.govnih.gov These models can mimic aspects of human inflammatory conditions, allowing researchers to study the compound's effects on inflammatory pathways and the production of inflammatory mediators.
This compound has been evaluated for its anti-inflammatory activity in murine models. Studies have shown that this compound exhibited anti-inflammatory activity in murine models by regulating pro-inflammatory cytokines. mdpi.com In one study, mice were treated with this compound and then subjected to bacterial lipopolysaccharide (LPS) to induce inflammation. researchgate.netpasionporlaformulacion.comnih.gov this compound was found to inhibit the release of several interleukins (IL-1α, IL-1β, IL-17) and TNF-α in this LPS-induced murine model, with activity comparable to dexamethasone (B1670325), a reference compound. researchgate.netpasionporlaformulacion.com It also reduced the production of interleukin 4 (IL-4). researchgate.netpasionporlaformulacion.com
Here is a table summarizing some of the findings on the anti-inflammatory activity of this compound in murine models:
| Model Type | Induction Method | Cytokines/Mediators Affected (Inhibition) | Comparison Compound | Reference |
| Murine model (mice) | LPS-induced | IL-1α (~50%), IL-1β (~50%), IL-17 (~50%), TNF-α (~50%), IL-4 (~40%) | Dexamethasone | researchgate.netpasionporlaformulacion.com |
Caenorhabditis elegans Models for Antioxidant Activity
Research has explored the potential antioxidant activity of Uncaria tomentosa extract and its constituent alkaloids, including this compound, using Caenorhabditis elegans as an in vivo model organism. Studies aimed to evaluate the antioxidant potential by investigating effects on the intracellular levels of reactive oxygen species (ROS) and survival rates following exposure to a pro-oxidant like juglone. mdpi.com While the aqueous leaf extract of U. tomentosa demonstrated significant antioxidant activities in vivo in C. elegans, purified this compound, when evaluated separately, did not reduce the accumulation of ROS in wild-type worms and did not increase their survival rate when exposed to a lethal dose of juglone. mdpi.com This suggests that the observed antioxidant effects of the extract in C. elegans may be independent of its this compound content and could potentially result from synergism among various secondary metabolites present in the complex extract. mdpi.com The extract's activity was also linked to effects on oxidative stress response genes (sod-3, gst-4, hsp-16.2) and transcription factors (DAF-16, SKN-1), but these effects were attributed to the extract rather than isolated this compound. mdpi.comnih.govresearchgate.net
Structure Activity Relationship Sar Studies
SAR of Mitraphylline and its Stereoisomers/Analogues
This compound exists alongside several stereoisomers and analogues in nature, including isothis compound (B1672261), speciophylline (B150622) (also known as uncarine D), pteropodine (B150619) (uncarine C), and uncarine F. evitachem.comnih.govbiocrick.comnih.govnih.govontosight.ai These compounds share a core pentacyclic oxindole (B195798) structure but differ in the spatial arrangement of atoms or substituents. evitachem.com Studying these related compounds provides insights into the structural requirements for specific activities.
Influence of Stereochemical Differences on Pharmacological Activities
Stereochemical differences among this compound and its isomers significantly impact their biological activities. This compound and isothis compound, for instance, are stereoisomers with the same molecular formula and connectivity but differing spatial arrangements around one or more chiral centers. evitachem.com Research suggests that both contribute to the biological activities of the plants they are found in, and they are often studied together to understand their SAR. evitachem.com
While this compound has shown inhibitory effects on various cancer cell lines, including neuroblastoma and glioma cells, its stereoisomers like pteropodine and uncarine F have also demonstrated inhibitory effects on other cell lines. researchgate.netnih.gov These differences in activity highlight the critical role of stereochemistry in determining the specific pharmacological profile of these oxindole alkaloids.
Structural Features Affecting Biological Activity
The pentacyclic oxindole framework is a key structural feature of this compound and its analogues. evitachem.comontosight.ai This spirocyclic motif is also found in other natural compounds with diverse biological properties, including anti-inflammatory and anticancer activities. researchgate.net Modifications to this core structure or the presence and position of functional groups can influence the compound's interaction with biological targets.
For example, a derivative of this compound, 16,17-dihydro-17beta-hydroxy this compound, features a hydroxyl group at the 17beta position and saturation of the 16,17 double bond. ontosight.ai These modifications can significantly affect the compound's physical, chemical, and biological properties, potentially altering its activity compared to the parent molecule. ontosight.ai The complexity of these structures, with multiple chiral centers, may contribute to their biological activities and the challenges in their synthesis. nih.gov
Conformational Analysis and Receptor Binding
Conformational analysis is essential for understanding how the three-dimensional structure of this compound influences its binding to receptors and other biological macromolecules. bigchem.eu The conformation of a molecule dictates how it can fit into the binding pocket of a target protein and the types of interactions it can form. bigchem.eu
Studies involving Mitragyna alkaloids, including this compound, suggest that they may adopt distinct binding poses at receptors compared to other classes of compounds. sci-hub.seacs.org This distinct binding mode, influenced by the molecule's conformation, could be responsible for their specific pharmacological effects. Computational methods are often employed to explore the biologically relevant conformations and their interactions with target molecules. preprints.orgbigchem.eu
Molecular Docking Studies and Computational Approaches
Molecular docking studies and other computational approaches are widely used to investigate the potential interactions between this compound and biological targets at a molecular level. phcogj.comunmul.ac.idbioinformation.netdntb.gov.uapensoft.net These in silico methods can predict the binding affinity and the specific residues involved in the interaction, providing valuable insights into the potential mechanism of action. phcogj.combioinformation.netf1000research.com
Molecular docking has been used to study the binding of this compound and its analogues to various proteins implicated in diseases, such as those involved in cancer and neurodegenerative disorders. nih.govphcogj.combioinformation.netf1000research.commdpi.comresearchgate.net For instance, docking studies have explored the potential of this compound and speciophylline as inhibitors of estrogen receptor alpha and MDM2 protein, suggesting their potential as anticancer agents. phcogj.com
Computational approaches, including molecular dynamics simulations, complement docking studies by providing information about the stability of the ligand-protein complex and the dynamic nature of the interactions over time. researchgate.net These methods contribute to a deeper understanding of the molecular mechanisms underlying the observed biological activities and can aid in the design of novel and more potent derivatives. preprints.orgresearchgate.net Parameters such as the number of rotatable bonds, chiral centers, and hydrogen bond donors and acceptors are considered in these computational studies to understand SAR. preprints.org
Analytical Methodologies for Mitraphylline Research
Isolation and Purification Techniques
The isolation and purification of mitraphylline from natural sources typically involve a combination of extraction and chromatographic methods, often coupled with techniques like acid-base partitioning and selective precipitation. researchgate.netevitachem.compasionporlaformulacion.com
Solvent Extraction
Solvent extraction is a primary step in separating this compound from plant material. This process utilizes organic solvents to dissolve the alkaloids from the dried and ground plant matrix. evitachem.com For instance, dried inner bark of Uncaria tomentosa can be subjected to extraction using solvents like ethanol (B145695) or methanol. evitachem.com Another approach involves extraction with boiling methanol. researchgate.net Chloroform (B151607) has also been used for maceration of U. tomentosa bark. pasionporlaformulacion.com The choice of solvent can influence the yield and purity of the crude extract, as alkaloids generally exhibit solubility in organic solvents but are poorly soluble in water. evitachem.com Alkaloids in their free form tend to be more soluble in polar organic solvents such as chloroform, methanol, or dimethyl sulfoxide (B87167) (DMSO). crbb-journal.com
Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography)
Chromatographic techniques are essential for further purifying this compound from crude extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.netscitechnol.com
Silica gel column chromatography is a widely used adsorption chromatography technique for the purification of natural products, including alkaloids. scitechnol.comijstr.orgpsu.edu In this method, silica gel serves as the stationary phase. scitechnol.com The crude extract is loaded onto the column, and different solvents or mixtures of solvents (mobile phase) are passed through to elute the separated compounds. scitechnol.com For example, mixtures of chloroform and ethyl acetate (B1210297) with increasing polarities have been used in normal phase column chromatography to isolate this compound. pasionporlaformulacion.com Purification using silica gel column chromatography has yielded mitragynine (B136389) (another alkaloid found with this compound) with high purity. ijstr.org The effectiveness of silica gel column chromatography in isolating oxindole (B195798) and indole (B1671886) alkaloids from M. speciosa leaves has been reported. ijstr.org
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique employed for the purification and analysis of this compound. evitachem.comresearchgate.netnih.gov HPLC offers higher resolution and efficiency compared to traditional column chromatography. researchgate.net Various HPLC methods, often coupled with detectors like UV-DAD (Diode-Array Detector) or mass spectrometry (MS), are used for the characterization and quantification of this compound in extracts and fractions. researchgate.netresearchgate.netnih.govnih.govresearchgate.net Reversed-phase HPLC, using stationary phases like C18, is commonly applied for alkaloid analysis, although tailing can sometimes be observed due to residual silanol (B1196071) groups on the silica support. psu.edu
Other chromatographic techniques mentioned in the context of alkaloid analysis, and potentially applicable to this compound research, include thin-layer chromatography (TLC) for monitoring fractions and preliminary separation, gas chromatography-mass spectrometry (GC-MS) for identification and quantification, and supercritical fluid chromatography (SFC) as an alternative to HPLC. researchgate.netijstr.orgpsu.edunih.govsemanticscholar.orgresearchgate.netnih.gov
Acid-Base Partitioning
Acid-base partitioning is a technique that exploits the basic nature of alkaloids to separate them from other compounds in an extract. researchgate.netcrbb-journal.comresearchgate.netnih.gov Alkaloids are typically soluble in acidic aqueous solutions in their protonated form and soluble in organic solvents under alkaline conditions in their free base form. crbb-journal.com An alkaloid-enriched extract can be obtained by adjusting the pH of the solution, allowing the alkaloids to be selectively extracted into different solvent layers. researchgate.netnih.gov This method is considered effective for obtaining alkaloid-rich fractions. crbb-journal.com
Selective Precipitation
Selective precipitation can be used as a purification step after extraction and partitioning. This technique involves using a specific solvent system to selectively precipitate the target compound while leaving impurities in solution. researchgate.netnih.gov For example, this compound has been selectively precipitated from an alkaloid-enriched extract using a toluene/hexane solution (80:20 v/v). researchgate.netnih.gov This method can yield this compound with high purity. researchgate.netnih.gov Precipitation with reagents like Mayer's reagent or as Reineckate salts can also be used for isolating quaternary indole alkaloids, a principle that might be adapted or considered for certain alkaloid types. universiteitleiden.nl
Spectroscopic Characterization Methods
Spectroscopic methods are vital for the identification and structural elucidation of isolated this compound. These techniques provide detailed information about the molecular structure and functional groups present in the compound. researchgate.netevitachem.compasionporlaformulacion.comresearchgate.netgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules like this compound. researchgate.netevitachem.compasionporlaformulacion.comnih.govresearchgate.netgoogle.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and type of atoms in a molecule and how they are connected. acs.org
¹H-NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity, through analysis of chemical shifts, splitting patterns, and integration of signals. researchgate.netpasionporlaformulacion.comnih.govcimap.res.in
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule, with different types of carbon atoms resonating at different chemical shifts. researchgate.netpasionporlaformulacion.comnih.govcimap.res.in
¹⁵N-NMR spectroscopy can be particularly useful for characterizing nitrogen-containing compounds like alkaloids and differentiating between closely related isomers, such as this compound and isothis compound (B1672261). semanticscholar.orgthieme-connect.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms that are separated by multiple bonds. evitachem.comsemanticscholar.orgacs.orgnsf.govgu.senih.gov HMBC experiments reveal correlations between protons and carbons over two or three bonds, providing essential information for piecing together the molecular structure. acs.orgnsf.govgu.senih.gov Other 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also used in the structural elucidation of alkaloids. semanticscholar.orgnsf.govgu.se
NMR spectroscopic data, including chemical shifts and coupling constants, are compared with previously published data to confirm the identity and structural integrity of isolated this compound. researchgate.netnih.gov
While specific detailed NMR data (chemical shifts, coupling constants) for this compound from the search results are not consistently presented in a format easily convertible to an interactive table without manual extraction and formatting, the search results confirm that ¹H-NMR, ¹³C-NMR, and HMBC are routinely used and their data are compared to published values for characterization. researchgate.netevitachem.compasionporlaformulacion.comnih.govsemanticscholar.orgresearchgate.netgoogle.comnsf.gov
Mass Spectrometry (MS, ESI-QTOF-MS/MS, GC/MS)
Mass spectrometry plays a significant role in the identification and structural elucidation of this compound. Different MS techniques offer varying advantages depending on the sample matrix and the required level of detail.
Electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) is a powerful technique used for the identification and profiling of compounds, including alkaloids like this compound, in complex matrices such as plant extracts. nih.govusm.myjppres.com This method provides high mass accuracy and fragmentation data, which aids in confirming the identity of this compound and differentiating it from isomeric compounds. nih.gov For instance, UPLC-ESI-QTOF-MS/MS has been utilized for profiling compounds in Uncaria sclerophylla leaves. jppres.com In another study, LC-ESI-QTOF-MS was used for the quantitative analysis of Mitragynine, 7-hydroxymitragynine (B600473), and this compound in the evaluation of their ADME properties. biocrick.comnih.govthieme-connect.com
Gas chromatography-mass spectrometry (GC/MS) is another technique employed in the analysis of alkaloid fractions containing this compound. semanticscholar.orgderpharmachemica.comresearchgate.net GC/MS is particularly useful for the analysis of volatile or semi-volatile compounds after appropriate sample preparation. It has been used to analyze the alkaloid fraction from Uncaria tomentosa bark extracts. semanticscholar.orgresearchgate.net GC-MS analysis of Mitragyna parvifolia leaf and bark extracts also identified this compound as one of the components. researchgate.net Direct analysis in real time-mass spectrometry (DART-MS) has also been used for rapid detection of psychoactive plant drugs, including confirming the presence of this compound in Mitragyna speciosa leaves based on its molecular ion peak and characteristic fragment peaks. squarespace.com
UV-Visible and Infrared (IR) Spectroscopy
UV-Visible and Infrared (IR) spectroscopy are spectroscopic techniques used for the characterization of isolated this compound. UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which can be useful for identification and quantification when a chromophore is present. IR spectroscopy, on the other hand, provides information about the vibrational modes of the molecule, allowing for the identification of functional groups and confirming the structure of the isolated compound by comparison with reference spectra or published data. nih.govresearchgate.net These spectroscopic methods, along with NMR spectroscopy, were used to characterize this compound isolated from Uncaria tomentosa barks. nih.govresearchgate.net
Quantitative Analysis Methods
Accurate quantification of this compound is essential for various research purposes, including quality control of plant materials and extracts, pharmacokinetic studies, and biological activity assessments. Several quantitative analytical methods have been developed and applied for the determination of this compound.
High-Performance Liquid Chromatography (HPLC-UV/DAD, UPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the quantitative analysis of this compound in different matrices. HPLC with UV or Diode-Array Detection (DAD) is commonly employed due to its versatility and robustness. nih.govresearchgate.netnanokinetics.comuminho.ptnih.gov HPLC-UV/DAD has been used for the characterization and quantification of this compound in Uncaria tomentosa bark extracts. nih.govresearchgate.net A simple HPLC-DAD method has also been developed and validated for the detection and quantification of Mitragynine, the major alkaloid in Mitragyna speciosa, utilizing this compound as an internal standard in some applications for the analysis of other alkaloids. nih.govoup.com
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity, speed, and resolution compared to conventional HPLC. oup.comnih.gov UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple alkaloids, including this compound, in Mitragyna speciosa leaf extracts and commercial products. nih.gov While some studies reported this compound levels below the limit of quantification in certain Mitragyna speciosa samples analyzed by UPLC-MS/MS, the method is capable of its quantification when present at detectable levels. nih.gov UPLC-ESI-MS/MS has also been used for the quantitative analysis of Mitragynine in human urine using this compound as an internal standard. oup.com Quantitative analysis of this compound in ADME studies has been performed using a Q-TOF LC-MS system. biocrick.comnih.govthieme-connect.com
Spectrophotometric Methods for Total Alkaloid Determination
Spectrophotometric methods can be used for the determination of total alkaloids in plant samples, which can provide a broader measure of the alkaloid content, including this compound as one of the components. While not specific to this compound alone, these methods are useful for initial screening and quality control of plant extracts. A spectrophotometric method for the determination of total alkaloids in Uncaria tomentosa samples has been developed, involving extraction and solid phase extraction clean-up before spectrophotometric measurement. nih.govresearchgate.net
Capillary Electrophoresis (CE) for Binding Studies
Capillary Electrophoresis (CE) is an analytical technique that can be applied to study the binding interactions of small molecules, such as this compound, with proteins. Affinity Capillary Electrophoresis (ACE) is a specific CE mode used for investigating binding parameters. mdpi.com CE, specifically utilizing the Hummel-Dreyer method, has been employed to study the interactions of this compound with beta-amyloid 1-40 protein. researchgate.netnih.govresearchgate.net This method allows for the determination of binding constants by observing the changes in the electrophoretic migration of the protein in the presence of varying concentrations of the ligand (this compound). nih.govresearchgate.net
Assessment of Binding Parameters (e.g., Hummel-Dreyer method, Scatchard Analysis)
The assessment of binding parameters provides insights into the affinity and characteristics of the interaction between this compound and its target molecules, such as proteins. The Hummel-Dreyer method, often coupled with Capillary Electrophoresis or size-exclusion HPLC, is a technique used to study reversible binding interactions between small molecules and macromolecules. researchgate.netnih.govresearchgate.netsav.sk In this method, a solution of the small molecule is passed through a column containing the immobilized macromolecule, and the binding is assessed by monitoring the concentration of the small molecule in the eluent. sav.sk
Scatchard analysis is a graphical method used to determine binding parameters, such as the binding constant (affinity) and the number of binding sites, from experimental binding data. researchgate.netnih.govresearchgate.netamazonaws.com It involves plotting the ratio of bound ligand to free ligand against the concentration of bound ligand. researchgate.netamazonaws.com The shape of the Scatchard plot can provide information about the nature of the binding, such as the presence of a single binding site or multiple binding sites with different affinities, and can also indicate cooperativity or non-specific binding. researchgate.netresearchgate.netamazonaws.com The binding constant of this compound with beta-amyloid 1-40 protein has been determined using the Hummel-Dreyer method and Scatchard analysis. researchgate.netnih.govresearchgate.netznaturforsch.com Research findings using this approach have shown significant binding of this compound with beta-amyloid 1-40 protein. nih.govresearchgate.net
This compound has also been shown to exhibit high plasma protein binding (>90%) as determined by equilibrium dialysis. researchgate.netbiocrick.comnih.govthieme-connect.comtaylorandfrancis.com
Here is a table summarizing some of the analytical methods and their applications for this compound research:
| Analytical Method | Application |
| ESI-QTOF-MS/MS | Identification and profiling in plant extracts, Quantitative analysis nih.govusm.myjppres.combiocrick.comnih.govthieme-connect.com |
| GC/MS | Analysis of alkaloid fractions, Identification in plant extracts semanticscholar.orgderpharmachemica.comresearchgate.netresearchgate.net |
| UV-Visible Spectroscopy | Characterization of isolated this compound nih.govresearchgate.net |
| IR Spectroscopy | Characterization of isolated this compound nih.govresearchgate.net |
| HPLC-UV/DAD | Characterization and quantification in plant extracts nih.govresearchgate.netnanokinetics.comuminho.ptnih.gov |
| UPLC-MS/MS | Simultaneous quantification in plant extracts and biological samples oup.comnih.gov |
| Spectrophotometry | Total alkaloid determination in plant samples nih.govresearchgate.net |
| Capillary Electrophoresis | Binding studies with proteins researchgate.netmdpi.comnih.govresearchgate.net |
| Hummel-Dreyer method | Studying reversible binding interactions researchgate.netnih.govresearchgate.netsav.sk |
| Scatchard Analysis | Determination of binding parameters (affinity, binding sites) researchgate.netnih.govresearchgate.netamazonaws.com |
| Equilibrium Dialysis | Assessment of plasma protein binding researchgate.netbiocrick.comnih.govthieme-connect.comtaylorandfrancis.com |
Here is a table presenting data on the binding of this compound to beta-amyloid 1-40 protein as determined by the Hummel-Dreyer method and Scatchard analysis:
| Analyte | Binding Partner | Method | Binding Constant (K) | Reference |
| This compound | Beta-amyloid 1-40 protein | Hummel-Dreyer & Scatchard Analysis | 9.95 x 105 M-1 | nih.govresearchgate.netznaturforsch.com |
This table shows that this compound exhibits significant binding affinity towards beta-amyloid 1-40 protein. nih.govresearchgate.net
Synthetic Approaches to Mitraphylline and Analogues
Chemical Synthesis Routes for Mitraphylline
The synthesis of this compound can be achieved through chemical pathways that involve constructing its intricate molecular architecture from simpler starting materials. evitachem.com These routes are characterized by multi-step sequences that establish the five interconnected rings and the specific stereochemistry of the molecule. evitachem.com
The construction of the this compound framework relies on a series of multi-step reactions and key cyclization steps. A central challenge is the formation of the spirocyclic oxindole (B195798) system, which contains a quaternary carbon center at the spiro-junction. researchgate.netresearchgate.net
One notable strategy involves the base-mediated Mannich spirocyclization. In this approach, a tryptamine (B22526) derivative, such as N-2-butenylated 2-hydroxytryptamine, reacts with a functionalized aldehyde to generate the C-ring of the alkaloid structure. researchgate.net Another critical step is the formation of the D-ring, which has been accomplished through a Palladium-catalyzed cyclization of an α-keto ester enolate onto an allylic carbonate. researchgate.net
The generation of the tetracyclic spiro[indolizidine-1,3'-oxindole] core is a pivotal part of the synthesis. csic.esmdpi.com Stereoselective spirocyclization from a tryptophanol-derived oxazolopiperidone lactam has been demonstrated as an effective method to build this key structural motif. csic.esmdpi.com This process often involves the careful control of stereocenters to yield the desired isomer. csic.es
One-pot reaction cascades have also been developed to efficiently assemble the tetracyclic spirooxindole skeleton. researchgate.netresearchgate.net For instance, a sequence involving a double oxidative rearrangement of furan (B31954) and indole (B1671886) followed by a nucleophilic cyclization has been successfully applied in the formal synthesis of related spirooxindole alkaloids. researchgate.netresearchgate.net
Throughout the synthesis of this compound, various functional group transformations are necessary to manipulate the reactivity of intermediates and install the required chemical features. evitachem.com These reactions can include oxidation, reduction, and the formation of leaving groups to facilitate subsequent bond-forming steps. evitachem.commit.edu For example, the oxidation of indole or indoline (B122111) precursors is a common method to generate the oxindole moiety. mdpi.com Other transformations may include the reduction of esters or amides, protection and deprotection of alcohol and amine groups, and the stereoselective introduction of substituents like the ethylidene group. evitachem.comcsic.esmdpi.com The conversion of a hydroxymethyl group, which may act as a stereocontrol element, into other functionalities is also a key transformation. This can be achieved through a multi-step sequence involving oxidation to an aldehyde or carboxylic acid, followed by further reaction. csic.esmdpi.com
Formal synthesis provides a streamlined route to a target molecule by synthesizing a known intermediate that has previously been converted to the final natural product. A collective formal synthesis for (±)-mitraphylline, along with several of its homologues like (±)-rhynchophylline and (±)-isorhynchophylline, has been developed. researchgate.netrsc.org
This approach is notable for being protecting-group-free and scalable to multigram operations. researchgate.netrsc.org A key feature is the use of two sequential one-pot transformations to construct crucial tetracyclic intermediates. researchgate.netrsc.org The synthesis prepares key intermediates such as pyridinium (B92312) salt 9 and monoester 14 with minimal need for purification. researchgate.netrsc.org This formal synthesis route, however, requires the use of specialized catalysts like iron complexes and demands precise control over the kinetics of the one-pot reactions to minimize side reactions and maximize yield.
| Formal Synthesis Step | Description | Key Intermediates | Reference |
| One-pot Sequence 1 | N-alkylation/cross-dehydrogenative coupling | Pyridinium salt 9 | researchgate.netrsc.org |
| One-pot Sequence 2 | Michael/Karpocho sequence | Monoester 14 | researchgate.netrsc.org |
Synthesis of Spirocyclic Oxindole Alkaloid Analogues
The synthesis of analogues of this compound, particularly other spirocyclic oxindole alkaloids, is an active area of research. These efforts aim to produce novel compounds with unique biological activities. Strategies often mirror those used for this compound itself, focusing on the construction of the spiro[pyrrolidine-3,3′-oxindole] ring system. csic.esmdpi.com
One method involves a precursor-directed biosynthesis approach, where tryptamine analogues are fed to plantlet cultures of Uncaria guianensis. nih.gov This has successfully produced novel analogues, such as 7-methyl-isothis compound and 6-fluoro-isothis compound. nih.gov
Chemical synthesis approaches often employ multi-component reactions (MCRs) to rapidly build molecular complexity. researchgate.netrsc.org For example, a [3+2] cycloaddition reaction is a powerful tool for the stereoselective synthesis of the spirooxindole pyrrolidine (B122466) core. researchgate.net Another strategy is the oxidative spiro-rearrangement of tryptolines, which can be induced by various reagents like N-bromosuccinimide or lead tetraacetate. mdpi.com The required tryptoline (B14887) precursors are readily accessible through the Pictet-Spengler reaction of tryptamines. mdpi.com
| Analogue Synthesis Strategy | Description | Example Analogues | Reference |
| Precursor-Directed Biosynthesis | Feeding tryptamine analogues to U. guianensis cultures | 7-methyl-isothis compound, 6-fluoro-isothis compound | nih.gov |
| Oxidative Spiro-Rearrangement | Oxidation of tryptoline intermediates | Spiro[pyrrolidine-3,3′-oxindoles] | mdpi.com |
| Multi-Component Reactions | [3+2] Cycloaddition reactions | Spirooxindole pyrrolidines | researchgate.net |
Enantioselective Total Synthesis
Achieving an enantioselective total synthesis of this compound, which produces a single enantiomer of the chiral molecule, is a significant synthetic challenge. Such syntheses are crucial for unambiguously determining the biological activity of each specific stereoisomer.
A key aspect of enantioselective approaches is the stereoselective construction of the spiro[indolizidine-1,3'-oxindole] framework. csic.esmdpi.com One reported synthetic route establishes the tetracyclic core with a cis H-3/H-15 stereochemistry. csic.esmdpi.com The key steps in this synthesis include:
Stereoselective spirocyclization: Generation of the spirooxindole ring system from a tryptophanol-derived oxazolopiperidone lactam. csic.esmdpi.com
Removal of a directing group: The hydroxymethyl group, used to control stereochemistry during the cyclization, is removed. csic.esmdpi.com
Stereoselective installation of a substituent: The E-ethylidene group at the C-20 position is introduced via acetylation at the α-position to the lactam carbonyl, followed by hydride reduction and elimination. csic.esmdpi.com
This route successfully produced the 21-oxo derivative of the enantiomer of 7(S)-geissoschizol oxindole, demonstrating a viable pathway toward enantiomerically pure tetracyclic oxindole alkaloids. csic.esmdpi.com While many enantioselective syntheses have focused on related alkaloids like mitragynine (B136389) or aspidosperma alkaloids, the strategies developed, such as asymmetric Pictet-Spengler reactions and organocatalytic cascades, provide a toolbox that can be adapted for the synthesis of this compound. rsc.orgnih.govresearchgate.net
Laboratory Synthesis for Scalable Production
However, scaling up synthesis presents challenges. The formal synthesis route requires specialized iron catalysts and strict control over reaction conditions to maintain yield and prevent the formation of byproducts, which can complicate purification on a larger scale. Natural extraction yields can also be variable, making a robust and scalable synthetic route an attractive alternative for producing a consistent supply of the compound. The development of efficient, multi-step syntheses that can be performed on a gram scale is a critical goal in the field. researchgate.net
Pharmacokinetics and Biotransformation Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In Vitro ADME Studies
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for characterizing the pharmacokinetic profile of a compound. For mitraphylline, these studies have revealed key aspects of its permeability and transport. In Caco-2 and MDR-MDCKII cell monolayer models, which are used to predict intestinal absorption and the influence of efflux transporters, this compound demonstrated moderate permeability. usda.govnih.govresearchgate.netthieme-connect.de However, a significant finding from these studies was that this compound is subject to efflux mediated by P-glycoprotein (P-gp). usda.govnih.govresearchgate.netthieme-connect.de This suggests that P-gp may actively transport this compound out of cells, potentially limiting its absorption and distribution.
Metabolic Stability in Human Liver Microsomes and S9 Fractions
The metabolic stability of a compound is a critical determinant of its half-life and duration of action in the body. Human liver microsomes (HLMs) and S9 fractions are subcellular preparations containing a wide array of drug-metabolizing enzymes and are used to assess a compound's susceptibility to metabolism. evotec.comthermofisher.comnih.gov
Studies have shown that this compound is metabolized by human liver microsomes. nih.govresearchgate.netthieme-connect.de The half-life (T1/2) of this compound in HLM has been reported to be 50 minutes. usda.govnih.govresearchgate.netthieme-connect.dencats.io This indicates a moderate rate of metabolism. In contrast to its metabolism in HLMs, which primarily contain Phase I enzymes, this compound's stability in S9 fractions, which contain both Phase I and Phase II enzymes, has also been evaluated. researchgate.net The data suggests that this compound is metabolized in these systems, highlighting the role of hepatic enzymes in its clearance. nih.govresearchgate.netthieme-connect.de
Table 1: In Vitro Metabolic Stability of this compound
| System | Finding | Reference |
|---|---|---|
| Human Liver Microsomes (HLM) | Metabolized with a half-life of 50 minutes. | usda.govnih.govresearchgate.netthieme-connect.dencats.io |
Plasma Protein Binding
The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target sites. High plasma protein binding can limit the free fraction of a drug, affecting its efficacy and clearance.
Studies using equilibrium dialysis have demonstrated that this compound exhibits high plasma protein binding, exceeding 90%. usda.govnih.govresearchgate.netthieme-connect.dethieme-connect.comtaylorandfrancis.com This high level of binding suggests that a significant portion of this compound in the bloodstream will be bound to proteins like albumin, which may impact its pharmacokinetic profile.
Table 2: Plasma Protein Binding of this compound
| Method | Binding Percentage | Reference |
|---|
Interaction with Efflux Transporters (e.g., P-glycoprotein)
Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in drug absorption and distribution by actively pumping substrates out of cells. The interaction of a compound with these transporters can affect its bioavailability and tissue penetration.
In vitro studies using Caco-2 and MDR-MDCKII cell lines have shown that this compound is a substrate for P-gp. usda.govnih.govresearchgate.netthieme-connect.dethieme-connect.com This means that P-gp recognizes this compound and actively transports it, leading to its efflux from the cells. usda.govnih.govresearchgate.netthieme-connect.de However, while it is a substrate, this compound did not show any inhibitory effect on P-gp activity in a calcein-AM fluorescent assay. usda.govnih.govresearchgate.netthieme-connect.dethieme-connect.com This is in contrast to other compounds like mitragynine (B136389) and 7-hydroxymitragynine (B600473), which did inhibit P-gp. nih.govresearchgate.netthieme-connect.dethieme-connect.com
Table 3: Interaction of this compound with P-glycoprotein (P-gp)
| Assay | Finding | Reference |
|---|---|---|
| Caco-2 and MDR-MDCKII cell permeability assays | Subjected to efflux mediated by P-gp. | usda.govnih.govresearchgate.netthieme-connect.dethieme-connect.com |
Stability in Simulated Physiological Fluids
The stability of a compound in the gastrointestinal tract is a key factor influencing its oral bioavailability. Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are used to mimic the conditions in the stomach and small intestine, respectively.
Studies have shown that this compound is stable in simulated gastric fluid (SGF), indicating that it can withstand the acidic environment of the stomach. usda.govnih.govresearchgate.netthieme-connect.dencats.iothieme-connect.com However, it was found to be unstable in simulated intestinal fluid (SIF), with a degradation of 13.6%. usda.govnih.govresearchgate.netthieme-connect.dencats.iothieme-connect.com This instability in the intestinal environment could potentially impact the amount of this compound available for absorption.
Table 4: Stability of this compound in Simulated Physiological Fluids
| Fluid | Stability | Degradation | Reference |
|---|---|---|---|
| Simulated Gastric Fluid (SGF) | Stable | - | usda.govnih.govresearchgate.netthieme-connect.dencats.iothieme-connect.com |
Drug-Drug Interaction Potential
Understanding the potential for a compound to interact with drug-metabolizing enzymes is crucial for predicting drug-drug interactions. The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast number of drugs.
While specific studies focusing solely on this compound's direct inhibitory or inducing effects on individual CYP450 isoforms are limited, the metabolism of related alkaloids and extracts provides some insight. For instance, mitragynine, another alkaloid found in Mitragyna speciosa, has been shown to be a potent inhibitor of CYP2D6 and also interacts with CYP3A4 and CYP2C19. researchgate.netnih.gov Given that this compound is metabolized by human liver microsomes, there is a potential for it to be a substrate of CYP450 enzymes. nih.govresearchgate.netthieme-connect.de Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of the same CYP450 enzymes could lead to clinically significant interactions. researchgate.netmdpi.comresearchgate.net However, further research is needed to fully characterize the specific CYP450 isoforms involved in this compound metabolism and its potential to cause drug-drug interactions.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP2E1, CYP2A6)
Extensive research into the pharmacokinetic profile of alkaloids from Mitragyna speciosa (Kratom) has primarily centered on its most abundant constituent, mitragynine. Studies have demonstrated that mitragynine and standardized extracts of Mitragyna speciosa are potent inhibitors of several key cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. nih.govresearchgate.netmdpi.com
However, based on a comprehensive review of available scientific literature, there is a notable lack of specific research on the direct inhibitory effects of the isolated compound This compound on the activity of cytochrome P450 enzymes CYP2D6, CYP3A4, CYP2E1, and CYP2A6. While studies have investigated the broader ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, they have not published specific quantitative data, such as IC₅₀ or Kᵢ values, which are necessary to characterize its potential to inhibit these specific CYP isoforms.
One study that evaluated the in vitro ADME properties of this compound did find that the compound is metabolized by human liver microsomes, reporting a half-life of approximately 50 minutes. thieme-connect.deusda.govresearchgate.netnih.govthieme-connect.com This indicates that this compound is a substrate for metabolic enzymes, which likely include various CYP isoforms. The same research, however, found that this compound did not inhibit the P-glycoprotein (P-gp) transporter. thieme-connect.deusda.govresearchgate.netnih.govthieme-connect.com
Although this compound is a known constituent of Mitragyna species and Uncaria tomentosa, current research has not attributed the observed CYP inhibition by extracts of these plants specifically to this compound. taylorandfrancis.com Therefore, detailed findings and data tables regarding its inhibitory action on the specified CYP enzymes cannot be provided at this time.
Available In Vitro ADME Properties of this compound
| Parameter | Finding | Source(s) |
| Metabolic Stability | Metabolized by human liver microsomes. | thieme-connect.deusda.govresearchgate.netnih.gov |
| Metabolic Half-life (T½) | ~50 minutes in human liver microsomes. | thieme-connect.deusda.govresearchgate.netnih.gov |
| Fluid Stability | Stable in simulated gastric fluid; unstable in simulated intestinal fluid (13.6% degradation). | thieme-connect.deresearchgate.netnih.govthieme-connect.com |
| Transporter Interaction | Subjected to efflux by P-glycoprotein (P-gp); does not inhibit P-gp. | thieme-connect.deresearchgate.netnih.govthieme-connect.com |
| Plasma Protein Binding | High (>90%) | thieme-connect.detaylorandfrancis.com |
Toxicological Research of Mitraphylline
Cytotoxicity in Non-Cancerous Cell Lines
Studies have evaluated the cytotoxic potential of mitraphylline in several non-cancerous or commonly used cell lines to understand its basic cellular impact.
Human Fetal Skin Fibroblast (HFSF)researchgate.net
An in vitro toxicological study employing the MTT assay assessed the cytotoxicity of this compound against human fetal skin fibroblast (HFSF) cell lines. This compound demonstrated an IC50 value of 2500 µg/mL in this assay. researchgate.net
Monkey Kidney (Vero) Cell Linesresearchgate.net
In the same in vitro toxicological study using the MTT assay, this compound was tested on Monkey kidney (Vero) cell lines. The compound exhibited an IC50 value of 1250 µg/mL against these cells. researchgate.net
K565 Cellsnih.govpasionporlaformulacion.com
This compound has been evaluated for toxicity against K565 cells. These assessments, monitored by the XTT-colorimetric assay, indicated that this compound did not show toxicity at concentrations up to 100 µM. researchgate.net, nih.gov, researchgate.net, nih.gov
In Vitro Toxicological Assessmentsresearchgate.netnih.govpasionporlaformulacion.com
In vitro toxicological assessments of this compound encompass evaluations of its direct cellular toxicity and its interactions with key biological components such as drug transporters. As indicated by citations researchgate.net, nih.gov, and pasionporlaformulacion.com, cytotoxicity has been assessed in cell lines including HFSF, Vero, and K565, with specific findings detailed in section 9.1. researchgate.net, nih.gov, researchgate.net, nih.gov, researchgate.net
Beyond cytotoxicity, in vitro studies have explored this compound's influence on drug transport mechanisms. This compound has been identified as a substrate for the MDR1 transporter in studies using MDR1-overexpressing cell lines. Furthermore, it has demonstrated inhibitory effects on various solute carrier (SLC) transporters. This compound inhibited OCT1-mediated transport with an IC50 of 7.1 µM and ENT1-mediated transport with an IC50 of 49.6 µM. Approximately 50% inhibition of OCTN1 was also observed in the presence of this compound. These interactions with transporters are significant in vitro toxicological findings as they can predict potential alterations in the pharmacokinetics of co-administered substances.
While citation is mentioned in the context of in vitro assessments, the available search results link it to structural minimization methods rather than specific toxicological data for this compound. researchgate.net
Interactive Data Table 1: In Vitro Cytotoxicity of this compound in Non-Cancerous Cell Lines
| Cell Line | Assay Method | IC50 Value (µg/mL) | Citation |
| Human Fetal Skin Fibroblast (HFSF) | MTT | 2500 | researchgate.net ( researchgate.net) |
| Monkey Kidney (Vero) | MTT | 1250 | researchgate.net ( researchgate.net) |
| K565 | XTT-colorimetric | >100 µM* | researchgate.net, nih.gov, researchgate.net, nih.gov ( nih.gov, pasionporlaformulacion.com) |
*Note: No toxicity observed up to this concentration.
Interactive Data Table 2: In Vitro Inhibition of Drug Transporters by this compound
| Transporter | IC50 Value (µM) | Effect Observed | Citation |
| OCT1 | 7.1 | Inhibition | |
| ENT1 | 49.6 | Inhibition | |
| OCTN1 | - | Approximately 50% inhibition | |
| MDR1 | - | Substrate |
Considerations for In Vivo Safety Profile
Considerations for the in vivo safety profile of this compound are informed by the in vitro toxicological data, although specific studies directly addressing comprehensive in vivo safety profiles of isolated this compound and linked to citation were not explicitly found in the search results. The in vitro cytotoxicity data provide preliminary insights into the concentrations at which this compound may exert effects on certain cell types. The relatively high IC50 values observed in HFSF and Vero cells (2500 and 1250 µg/mL, respectively) suggest a potentially lower direct cytotoxic risk to these cell types in vivo compared to compounds with much lower IC50 values. researchgate.net Similarly, the absence of toxicity in K565 cells up to 100 µM in in vitro assays contributes to this preliminary safety assessment. researchgate.net, nih.gov, researchgate.net, nih.gov
The in vitro findings regarding the interaction of this compound with drug transporters, such as OCT1, ENT1, OCTN1, and MDR1, are important considerations for its in vivo safety. These interactions suggest the potential for this compound to influence the absorption, distribution, metabolism, and excretion of other co-administered drugs that are substrates for these transporters. Such interactions could lead to altered systemic exposure of those drugs, potentially increasing their toxicity or reducing their efficacy in vivo. Therefore, these in vitro observations highlight the need to consider potential drug-drug interactions as a factor in the in vivo safety profile of this compound.
Information directly linking to citation specifically detailing considerations for the in vivo safety profile of this compound was not identified in the provided search results.
Future Research Directions and Translational Perspectives
Elucidating Undiscovered Biosynthetic Pathways
A significant knowledge gap exists in fully understanding the biosynthetic pathways responsible for producing bioactive alkaloids in Mitragyna speciosa, including mitraphylline. ufl.eduusda.gov Identifying these pathways is crucial for systematic advances in the engineered production of these valuable compounds, which is currently a bottleneck for pharmaceutical research and production. ufl.eduusda.gov Research efforts are employing multi-faceted approaches, integrating genomics, transcriptomics, and metabolomics, to generate genomic resources for Mitragyna species. ufl.eduusda.gov This aims to enable the discovery of pathways for diverse bioactive alkaloids and specifically elucidate the biosynthesis of selected pharmaceutical monoterpene indole (B1671886) alkaloids (MIAs) and spirooxindole alkaloids like this compound. ufl.eduusda.gov Precursor-directed biosynthesis approaches with Uncaria guianensis have also been used to investigate the biosynthetic route for this compound and other oxindole (B195798) alkaloids using 13C-precursors. nih.govresearchgate.net
Further Characterization of Mechanisms of Action
While some studies suggest this compound's ability to inhibit pro-inflammatory cytokines through mechanisms involving NF-κB, its specific role and full mechanism of action are not yet entirely clear. ncats.ioresearchgate.netresearchgate.net Further comprehensive studies are needed to characterize the mechanisms by which this compound affects inflammatory pathways, which could pave the way for developing it as a new candidate for inflammatory disease therapies. researchgate.net Research indicates that this compound can promote the differentiation of M0 macrophages into M2 macrophages, exhibiting anti-inflammatory effects and inhibiting TNF-α and IL-1. researchgate.net Studies have also investigated its effects on LPS-activated human primary neutrophils, showing a reduction in activated neutrophils and the expression and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. researchgate.netresearchgate.net
Exploration of New Therapeutic Applications
Current research is focusing on the antiproliferative and cytotoxic effects of this compound, particularly its ability to induce apoptosis in various human cancer cell lines, including breast cancer, sarcoma, bladder cancer, and lymphoblastic leukemia. wikipedia.orgncats.io Studies have shown that micromolar concentrations of this compound can inhibit the growth of human Ewing's sarcoma and breast cancer cell lines in a dose-dependent manner. ncats.ioresearchgate.net Its anti-tumoral effects have also been reported on human brain glioma and neuroblastoma cell lines. researchgate.net Beyond cancer, this compound is being investigated for its potential in inflammatory disease therapies due to its ability to control cytokines associated with inflammation processes. ncats.iotaylorandfrancis.comresearchgate.net There is also research exploring the potential of Mitragyna speciosa components, including this compound, in addressing Alzheimer's disease. mdpi.comnih.gove-lactancia.org
Development of Novel Drug Candidates based on this compound Scaffold
The spirooxindole scaffold, characteristic of this compound, is considered promising for novel drug discovery due to its diverse bioactivities and ability to mimic peptide structures and interact with enzymes. taylorandfrancis.comresearchgate.netresearchgate.net Natural products, including those with the spirooxindole structure, continue to inspire drug discovery efforts. researchgate.nettaylorandfrancis.com Modifications to natural product structures often lead to compounds with improved biological or pharmacological activity. researchgate.net The indole nucleus, a core part of the this compound structure, is a significant element in many natural and synthetic molecules with considerable biological activity and is recognized as a privileged scaffold in drug discovery. researchgate.netresearchgate.netnih.gov
Investigating Synergistic Effects with Other Phytoconstituents
Research suggests the importance of investigating the synergistic effects of this compound with other compounds found in the plants it originates from, such as Uncaria tomentosa. researchgate.netmdpi.com Studies on Uncaria tomentosa extracts have indicated potential synergistic effects of the substances present on transporters like MDR1 and BCRP. mdpi.com It is suggested that future research should consider "drugs beside the drug," looking for compounds that might enhance the activity of isolated active compounds like this compound. researchgate.net The association of analgesics with different mechanisms of action, which could include combining this compound with other compounds, has proven successful in pain management by minimizing side effects and maximizing additive and synergistic effects. nih.gov
Advanced Preclinical Models for Efficacy and Safety
While this compound has shown promising in vitro activity against various cancer cell lines and inflammatory markers, further research in advanced preclinical models is necessary to assess its efficacy and safety comprehensively. ncats.ioresearchgate.netresearchgate.netresearchgate.netnih.gov Studies in murine models have been used to test its activity against cytokines involved in inflammation. ncats.ioresearchgate.net Advanced preclinical models are crucial for translating the observed in vitro effects into potential clinical applications and understanding the pharmacodynamic and pharmacokinetic profiles in a more complex biological system. researchgate.netmdpi.com
Integration of Computational and Experimental Approaches (e.g., Network Pharmacology, Molecular Dynamics Simulation)
Computational approaches such as network pharmacology, molecular docking, and molecular dynamics simulations are increasingly being integrated with experimental studies to explore the potential of compounds like this compound. mdpi.comnih.govdovepress.comfrontiersin.orgnih.gov Network pharmacology can help identify active ingredients and their corresponding therapeutic targets, providing a framework to analyze complex interactions. mdpi.comnih.govdovepress.comfrontiersin.org Molecular docking studies can provide insights into the binding affinities and interactions between small molecules and target proteins. mdpi.comnih.govdovepress.comfrontiersin.org Molecular dynamics simulations can further assess the stability and interaction profiles of these complexes over time. dovepress.comfrontiersin.org This integrated approach allows for the prediction of potential mechanisms of action and the identification of key targets for experimental validation, accelerating the drug discovery process. mdpi.comdovepress.comfrontiersin.org
Standardization of this compound Content in Plant Extracts for Research
The standardization of this compound content in plant extracts is a critical aspect for ensuring the reproducibility and reliability of research findings. Plant extracts, particularly those derived from Mitragyna speciosa (kratom) and Uncaria tomentosa (cat's claw), contain a complex mixture of alkaloids, and the concentration of individual compounds like this compound can vary significantly depending on factors such as plant origin, environmental conditions, harvesting, and processing methods researchgate.netbiorxiv.orgnih.govplos.orgsc.eduresearchgate.net.
Variability in the chemical composition of plant extracts poses a significant challenge to scientific investigations, making it difficult to compare results across different studies and to attribute observed biological effects to specific compounds nih.govresearchgate.net. Standardization aims to provide a consistent product with a defined composition, ensuring that researchers are working with material of reproducible quality and concentration of active compounds nih.govresearchgate.netwisdomlib.org.
Analytical methods are essential for the accurate quantification of this compound in these complex matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed techniques for the analysis and quantification of alkaloids, including this compound, in plant extracts and biological samples researchgate.netcambiumanalytica.comoup.comnih.govnih.govpom.go.idresearchgate.netresearchgate.netsci-hub.senih.gov. These methods allow for the separation, identification, and quantification of various alkaloids present in the extract nih.govnih.govresearchgate.net.
The development and validation of robust analytical methods for this compound are crucial for standardization. Method validation typically involves assessing parameters such as selectivity, linearity, accuracy, precision, limits of detection (LoD), and limits of quantification (LoQ) pom.go.idresearchgate.net. For instance, validated HPLC-PDA methods have been developed for quantifying mitragynine (B136389) in Mitragyna speciosa samples, demonstrating good linearity, accuracy, and precision pom.go.id. Similarly, HPLC methods have been validated for the analysis of oxindole alkaloids, including this compound, in Uncaria tomentosa extracts, with reported detection and quantification limits researchgate.net. Spectrophotometric methods have also been explored for the determination of total alkaloids, using this compound as a reference standard researchgate.netnih.gov.
The influence of environmental factors on alkaloid content underscores the need for standardization. Research on Mitragyna speciosa has indicated that factors such as light intensity, relative humidity, soil water content, pH, and calcium levels can affect the yield of alkaloids like mitragynine researchgate.net. While this research primarily focused on mitragynine, it illustrates the environmental sensitivity of alkaloid production in the plant, which would also likely impact this compound content.
For research purposes, a standardized extract should be thoroughly characterized in terms of its active ingredients or marker compounds, ensuring sufficient quality and consistency nih.gov. This characterization is vital for ensuring reproducibility in pharmacological, toxicological, and clinical studies nih.gov. The use of well-characterized reference standards for this compound is fundamental for accurate quantification in these standardization efforts researchgate.netnih.gov.
Data on the variability of alkaloid content in Mitragyna speciosa highlights the challenge of standardization. For instance, commercially available kratom products in the U.S. have shown wide ranges in the concentrations of mitragynine and 7-hydroxymitragynine (B600473) biorxiv.orgplos.orgsc.edu. While specific comprehensive data tables focusing solely on the variability of this compound across diverse standardized extracts for research were not extensively detailed in the search results, the general emphasis on the variability of alkaloids in these plants underscores the necessity and challenge of achieving consistent this compound levels for research purposes.
The following table illustrates the reported ranges of some key alkaloids, including this compound where available, in Mitragyna speciosa products and leaves, highlighting the inherent variability that necessitates standardization for research.
| Alkaloid | Reported Concentration Range (approximate % dry weight) | Source Type |
| Mitragynine | 1.2 - 38.7% biorxiv.orgplos.orgsc.edu | Commercial products, Dried leaves |
| 7-Hydroxymitragynine | 0.01 - 2% biorxiv.orgplos.org | Fresh leaves, Leaf extracts, Commercial products |
| Paynantheine | 0.3 - 12.8% biorxiv.orgplos.orgsc.edu | Dried leaf powder or extract |
| Speciogynine | 0.1 - 5.3% biorxiv.orgplos.orgsc.edu | Dried leaf powder or extract |
| This compound | Present, but often minor; sometimes below LoQ plos.orgsc.edunih.gov | Dried leaf powder or extract, Commercial products |
Note: this compound is often a minor alkaloid in Mitragyna speciosa compared to mitragynine, and its precise quantification across a wide range of samples is an ongoing area of analytical focus.
Achieving standardization involves not only precise analytical quantification but also establishing rigorous quality control measures throughout the entire process, from plant cultivation and harvesting to extraction and final product preparation nih.govresearchgate.netacademicjournals.org. This includes controlling factors that influence alkaloid production and employing consistent extraction protocols.
Future research directions should continue to focus on developing and validating highly sensitive and specific analytical methods for this compound and other oxindole alkaloids in plant extracts. Efforts to understand the genetic and environmental factors influencing this compound biosynthesis can also contribute to developing strategies for cultivating plants with more consistent alkaloid profiles. Ultimately, the availability of well-standardized extracts with defined this compound content is paramount for conducting reproducible and meaningful research into the biological activities and potential therapeutic applications of this compound.
Q & A
Basic Research Questions
Q. How is mitraphylline identified and quantified in plant extracts or experimental samples?
- Methodology : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is the standard method. Calibration curves are constructed using this compound and isothis compound as external standards. Linearity, precision, and accuracy are validated per regulatory guidelines (e.g., Agência Nacional de Vigilância Sanitária). Detection limits are typically 0.02–0.07 µg/mL for this compound .
- Key considerations : Ensure purity of reference standards (>98% by HPLC) and validate extraction protocols to avoid co-eluting compounds.
Q. What are the standard protocols for evaluating this compound’s anti-inflammatory activity in vitro?
- Methodology : Use lipopolysaccharide (LPS)-stimulated human neutrophils to assess inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). Dose-response curves (e.g., 5–40 µM) are analyzed via ELISA or multiplex assays .
- Controls : Include dexamethasone as a positive control and verify cell viability via MTT assays to rule out cytotoxicity confounding anti-inflammatory results .
Advanced Research Questions
Q. What mechanisms underlie this compound’s cytotoxic effects on cancer cells, and how do they compare to reference chemotherapeutics?
- Methodology :
- Cell lines : Human Ewing sarcoma (MHH-ES-1) and breast cancer (MT-3) cells are common models. IC₅₀ values are determined via viability assays (e.g., 17.15 µM for MHH-ES-1; 11.80 µM for MT-3 after 30 hours) .
- Mechanistic studies : Investigate apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and pathway modulation (e.g., MAPK, PI3K/Akt/mTOR via Western blot) .
- Data interpretation : Compare results to reference compounds (e.g., cyclophosphamide, vincristine) and account for batch-to-batch variability in this compound purity.
Q. How do researchers address contradictory findings in this compound’s bioactivity across studies?
- Approach :
- Variable standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and this compound solubility protocols (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Purity validation : Confirm this compound purity via HPLC and NMR, as impurities (e.g., isothis compound) may skew bioactivity results .
- Statistical rigor : Use multivariate analysis to isolate this compound-specific effects from confounding variables (e.g., synergistic interactions with other alkaloids) .
Q. What are the optimal in vivo models for studying this compound’s pharmacokinetics and toxicity?
- Methodology :
- ADMET profiling : Use in silico tools (e.g., pKCSM) to predict absorption (Caco-2 permeability), distribution (VDss), and BBB penetration. This compound shows poor BBB penetration, making it unsuitable for CNS-targeted studies but viable for peripheral actions .
- In vivo testing : Administer this compound orally (e.g., 3-day pre-treatment in LPS-induced inflammation models) and measure plasma concentrations via LC-MS/MS .
Methodological Challenges and Solutions
Q. How can this compound’s low solubility in aqueous buffers be overcome in experimental settings?
- Strategies :
- Co-solvents : Use DMSO:PBS (1:2) for in vitro studies (max solubility: 0.33 mg/mL) .
- Nanoparticle encapsulation : Explore lipid-based carriers to enhance bioavailability in vivo .
Q. What quality control measures are critical for ensuring reproducibility in this compound research?
- Best practices :
- Storage : Store powder at -20°C (stable for 3 years) and avoid freeze-thaw cycles for dissolved samples .
- Batch documentation : Record HPLC purity, supplier lot numbers, and storage history to trace variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
